

Application Notes and Protocols: Utilizing Topoisomerase I Inhibitor 17 in HCT116 Cells

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Compound of Interest

Compound Name: Topoisomerase I inhibitor 17

Cat. No.: B15612005

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Introduction

Topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks.[1][2][3]

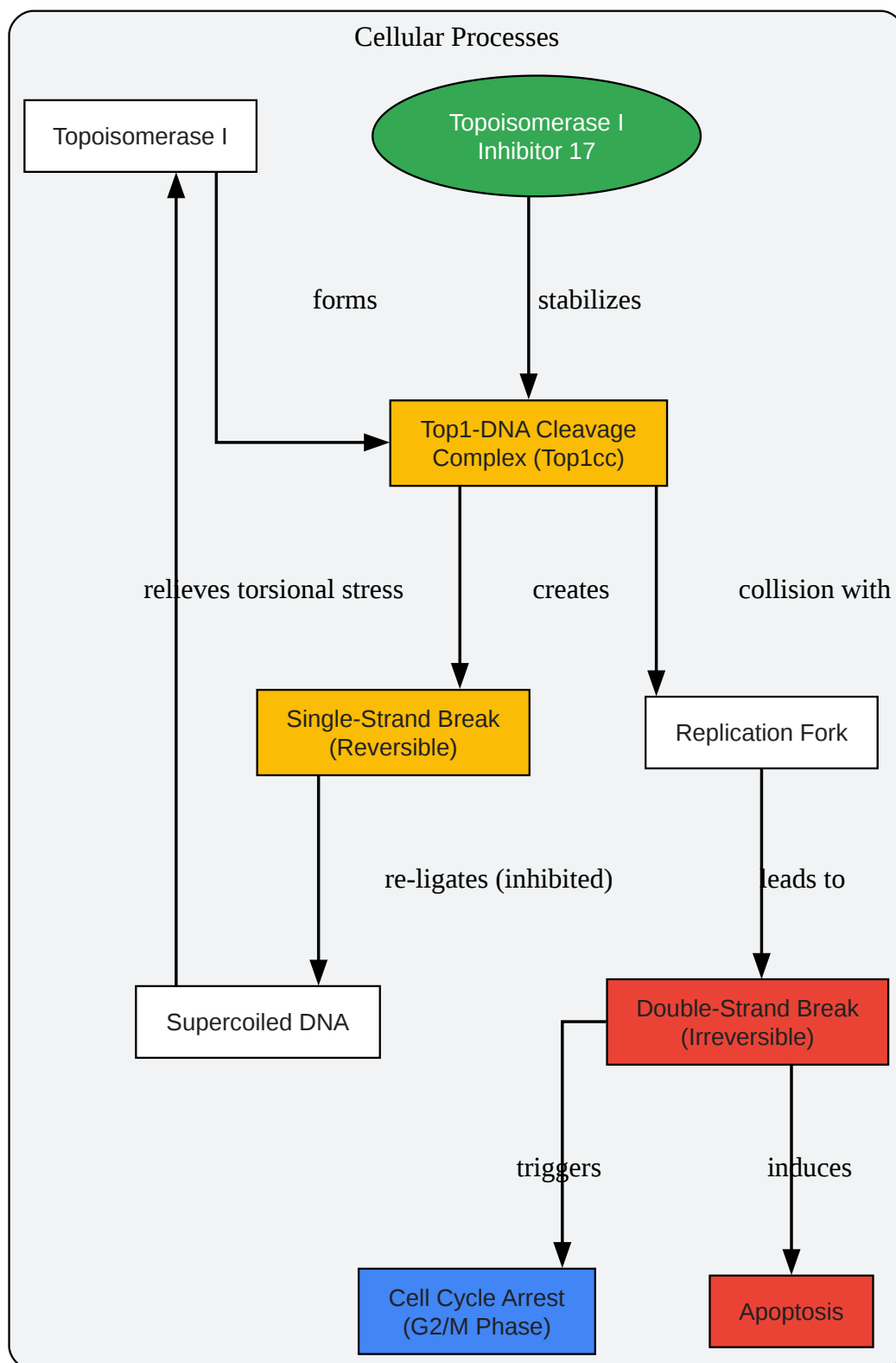
Topoisomerase I inhibitors are a class of anticancer agents that stabilize the covalent complex between Top1 and DNA (Top1cc).[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[1] The collision of replication forks with these stalled Top1cc-DNA complexes results in the formation of irreversible DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis.[1][4][5]

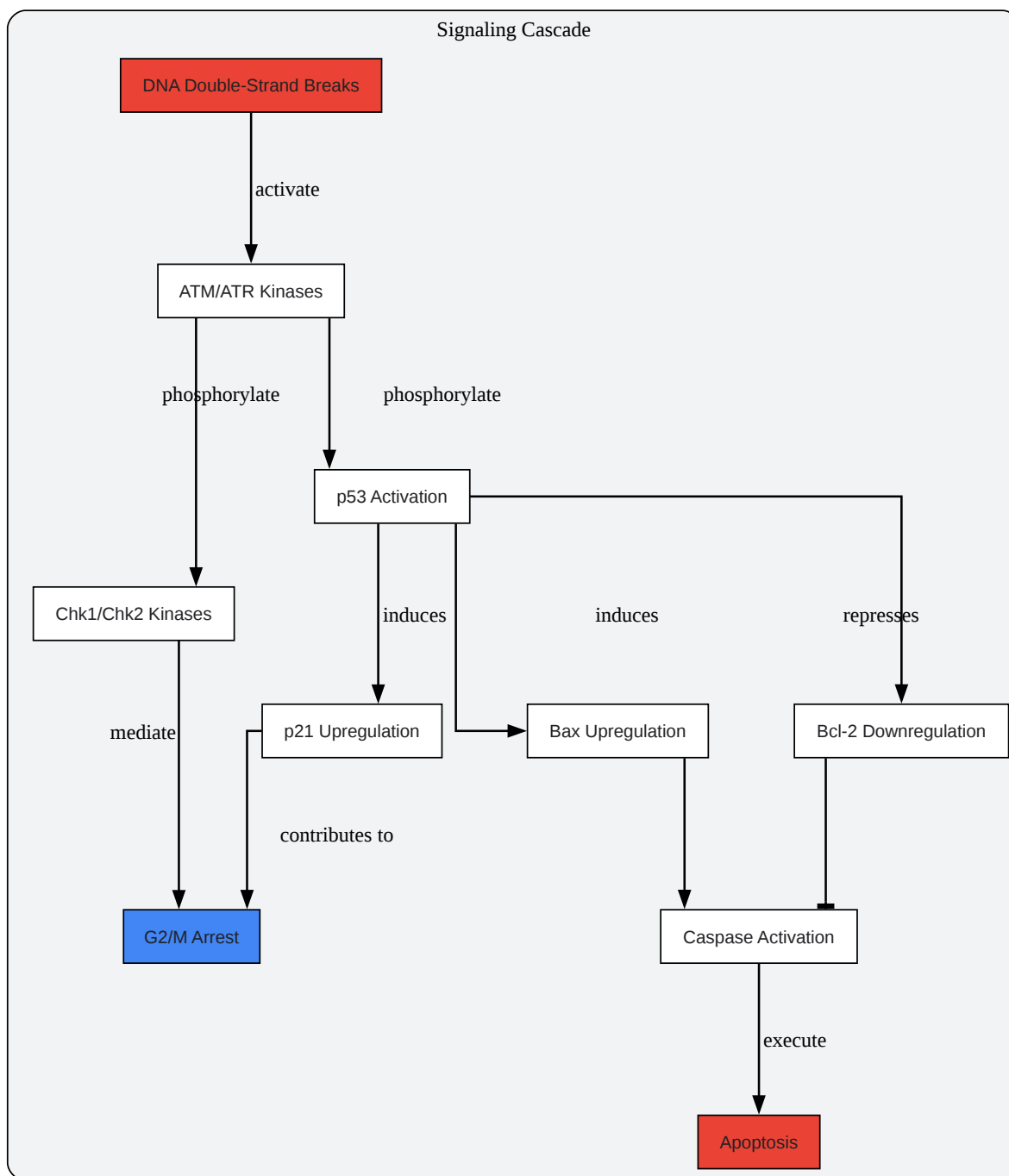
The human colon carcinoma cell line, HCT116, is a widely utilized model in cancer research, particularly for studying colorectal cancer.[6] These cells are known for their epithelial-like morphology and possess a mutation in the KRAS oncogene.[6] HCT116 cells are proficient in mismatch repair (MMR) unless specified otherwise, which can influence their sensitivity to certain DNA-damaging agents.

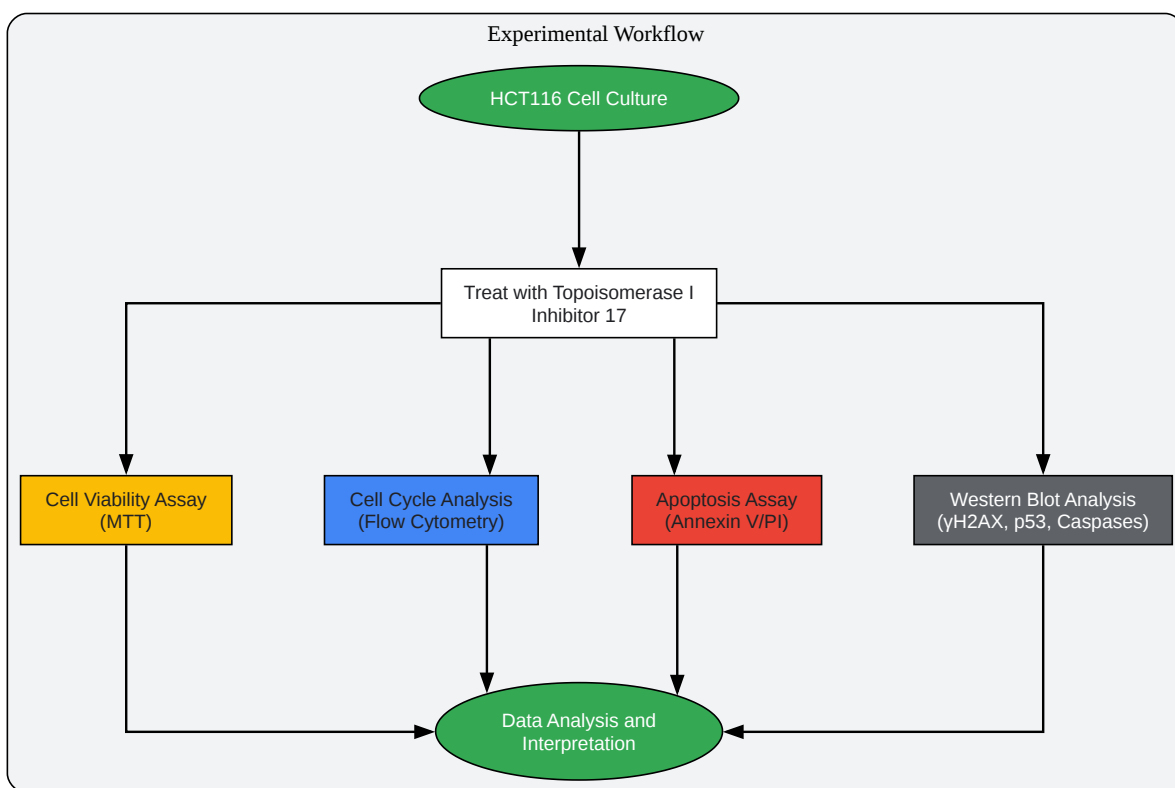
This document provides detailed application notes and protocols for the use of a novel Topoisomerase I inhibitor, designated here as "**Topoisomerase I Inhibitor 17**," in HCT116 cells. The information and methodologies presented are based on established findings for well-characterized Topoisomerase I inhibitors such as SN-38 (the active metabolite of irinotecan) and camptothecin (CPT) in this cell line, providing a robust framework for investigating this new compound.

Mechanism of Action of Topoisomerase I Inhibitors

Topoisomerase I inhibitors exert their cytotoxic effects by trapping the enzyme on the DNA, leading to DNA damage and subsequent cellular responses.







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